molecular formula C8H5BrFIO2 B2712164 Methyl 5-bromo-4-fluoro-2-iodobenzoate CAS No. 1509204-33-4

Methyl 5-bromo-4-fluoro-2-iodobenzoate

Cat. No.: B2712164
CAS No.: 1509204-33-4
M. Wt: 358.933
InChI Key: ZNHQZXYEMVYSOP-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-fluoro-2-iodobenzoate” is a chemical compound with the molecular formula C8H5BrFIO2 . It is a solid substance with a molecular weight of 358.93 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H5BrFIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, fluoro, iodo groups and a methoxy group.


Physical and Chemical Properties Analysis

“this compound” is a yellow solid . Its melting point is between 56-59 °C . The compound is stable at room temperature .

Scientific Research Applications

Radioligand Synthesis and Imaging

Methyl 5-bromo-4-fluoro-2-iodobenzoate and related compounds have applications in radioligand synthesis for brain imaging. For instance, [11C]SP203, synthesized using precursors like iodo and bromo derivatives, serves as an effective radioligand for imaging metabotropic glutamate 5 receptors (mGluR5) in the brain with PET scanning. This has significant implications for studying neurological conditions and brain functions (Siméon et al., 2012).

Synthesis and Characterization of Pharmaceuticals

Compounds similar to this compound are used in the synthesis and characterization of pharmaceuticals. For example, derivatives of benzo[b]thiophen, which have structural similarities, have been prepared and investigated for potential pharmacological activities (Chapman, Clarke, & Sawhney, 1968).

Environmental and Microbial Studies

In environmental and microbial studies, compounds like 4-bromo- and 4-iodobenzoate (structurally related to this compound) have been utilized to understand the metabolic pathways of certain bacteria. For example, Alcaligenes denitrificans NTB-1 can utilize these compounds, helping to elucidate the microbial degradation of aromatic compounds (van den Tweel, Kok, & de Bont, 1987).

Sensor Development

Derivatives of benzoic acid, which share structural characteristics with this compound, have been applied in developing fluorescent sensors. These sensors have applications in detecting specific ions or compounds, contributing to the field of analytical chemistry and environmental monitoring (Ni et al., 2016).

Enzymatic and Biochemical Studies

Compounds like this compound are also used in enzymatic and biochemical studies. For instance, [p-(halomethyl)benzoyl] formates, which have structural similarities, have been investigated to understand their interaction with enzymes like benzoylformate decarboxylase (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with appropriate safety measures.

Properties

IUPAC Name

methyl 5-bromo-4-fluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHQZXYEMVYSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509204-33-4
Record name methyl 5-bromo-4-fluoro-2-iodobenzoate
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